N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
CAS No.: 2034600-39-8
Cat. No.: VC4232165
Molecular Formula: C23H25NO5
Molecular Weight: 395.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034600-39-8 |
|---|---|
| Molecular Formula | C23H25NO5 |
| Molecular Weight | 395.455 |
| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
| Standard InChI | InChI=1S/C23H25NO5/c1-22(2)12-16-8-6-10-18(21(16)29-22)27-13-20(25)24-14-23(3,26)19-11-15-7-4-5-9-17(15)28-19/h4-11,26H,12-14H2,1-3H3,(H,24,25) |
| Standard InChI Key | TZMHXMOYWAPWRH-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C)(C3=CC4=CC=CC=C4O3)O)C |
Introduction
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound that incorporates both benzofuran and dihydrobenzofuran moieties. This compound is notable for its potential applications in pharmacology, particularly as a melatonergic agent, which may influence sleep and circadian rhythms.
Synthesis
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide typically involves several key steps, including deprotonation reactions using sodium hydride and the use of solvents like dimethylformamide or dichloromethane for optimal yields. Reaction conditions such as temperature and time must be carefully controlled to prevent degradation of sensitive intermediates.
Mechanism of Action
The mechanism of action primarily involves interaction with melatonin receptors (MT1 and MT2), modulating circadian rhythms and promoting sleep by mimicking melatonin's effects on these receptors. Studies suggest that compounds with similar structures can exhibit high binding affinities for melatonin receptors, influencing physiological processes related to sleep regulation.
Potential Applications
This compound holds promise in several scientific applications, particularly in pharmacology, due to its potential as a melatonergic agent. It is classified under the category of melatonergic agents and falls within the broader class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide | C23H25NO5/C20H25N3O4 | 395.455/357.43 g/mol | Melatonergic agent, sleep regulation |
| 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide | Not specified | 236.27 g/mol | Potential biological activities |
| N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(1,2-benzoxazol-3-yl)methanesulfonamide | C15H15N3O3S | Not specified | Antibacterial, anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume